3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline
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Overview
Description
3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a sulfonyl group attached to a dimethylphenyl ring, a methyl group on the quinoline ring, and a pyrrolidinyl group. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through nucleophilic substitution reactions, where the quinoline derivative reacts with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Sulfide derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the sulfonyl and pyrrolidinyl groups.
6-Methylquinoline: Lacks the sulfonyl and pyrrolidinyl groups but has a similar quinoline core.
3-(3,4-Dimethylphenyl)sulfonylquinoline: Similar structure but without the pyrrolidinyl group.
Uniqueness
3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline is unique due to the combination of the sulfonyl, methyl, and pyrrolidinyl groups attached to the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-15-6-9-20-19(12-15)22(24-10-4-5-11-24)21(14-23-20)27(25,26)18-8-7-16(2)17(3)13-18/h6-9,12-14H,4-5,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCDXEWHTIQMBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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